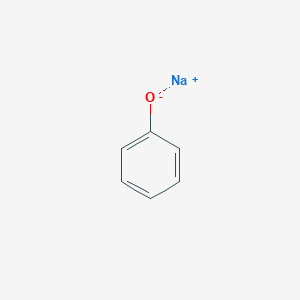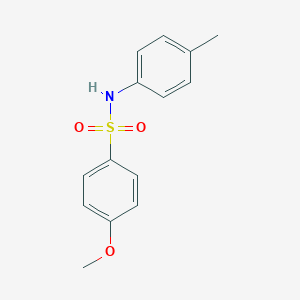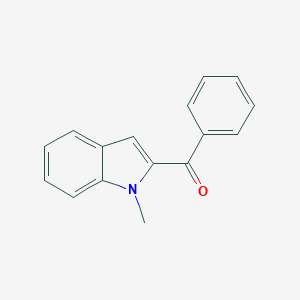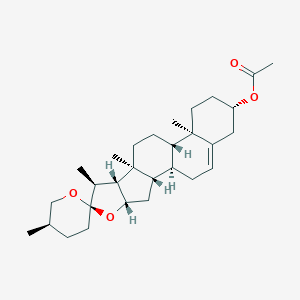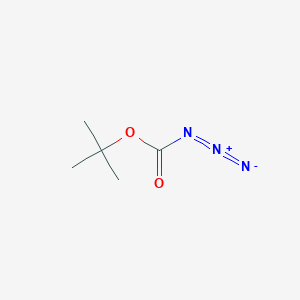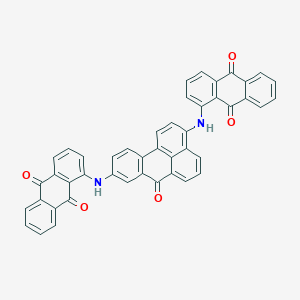
Tricycloquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricycloquinazoline (TCQA) is a bicyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science. TCQA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Applications De Recherche Scientifique
Tricycloquinazoline has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Tricycloquinazoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, Tricycloquinazoline has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, Tricycloquinazoline has been used as a standard for the calibration of analytical instruments.
Mécanisme D'action
The mechanism of action of Tricycloquinazoline is not fully understood, but it is believed to involve the interaction of Tricycloquinazoline with specific receptors or enzymes in the body. Tricycloquinazoline has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Tricycloquinazoline has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
Effets Biochimiques Et Physiologiques
Tricycloquinazoline has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that Tricycloquinazoline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that Tricycloquinazoline can improve cognitive function and memory in animal models of Alzheimer's disease. Tricycloquinazoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tricycloquinazoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Tricycloquinazoline is also relatively inexpensive compared to other compounds used in scientific research. However, Tricycloquinazoline has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using Tricycloquinazoline.
Orientations Futures
There are several future directions for research on Tricycloquinazoline. One direction is to investigate the potential use of Tricycloquinazoline as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore the use of Tricycloquinazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of Tricycloquinazoline and its biochemical and physiological effects in different animal models and human subjects.
Conclusion:
In conclusion, Tricycloquinazoline is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields of science. Tricycloquinazoline has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of Tricycloquinazoline in different areas of scientific research.
Méthodes De Synthèse
Tricycloquinazoline can be synthesized using different methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reaction of an anthranilic acid with an aldehyde or ketone in the presence of ammonia and a reducing agent. The Friedlander reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of Tricycloquinazoline.
Propriétés
Numéro CAS |
195-84-6 |
|---|---|
Nom du produit |
Tricycloquinazoline |
Formule moléculaire |
C21H12N4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
Clé InChI |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Autres numéros CAS |
195-84-6 |
Synonymes |
tricycloquinazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







